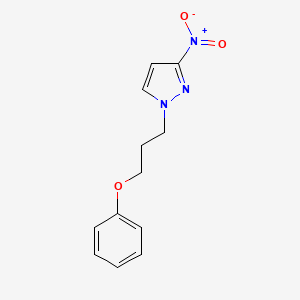

3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in the design and synthesis of a wide array of chemical entities. mdpi.com The versatility of the pyrazole ring, with its distinct chemical properties and multiple sites for functionalization, has established it as a "privileged structure" in medicinal chemistry. mdpi.com

The significance of pyrazole derivatives stems from their diverse and potent biological activities. These compounds have been shown to exhibit a remarkable range of pharmacological effects, including:

Anti-inflammatory and Analgesic Properties: A number of pyrazole-containing compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various agents designed to combat bacterial and fungal infections. mdpi.com

Anticancer Potential: Researchers have synthesized and investigated numerous pyrazole derivatives for their ability to inhibit cancer cell growth.

Agrochemical Applications: Beyond medicine, pyrazole derivatives are utilized in agriculture as herbicides and insecticides. mdpi.com

The synthetic accessibility and the ability to readily modify the pyrazole core allow chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to the discovery of compounds with optimized activity and selectivity for various biological targets.

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Pain and Inflammation Management |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antidepressant | Psychiatry |

Overview of Nitro-Pyrazole Chemistry and its Research Relevance

The introduction of a nitro (-NO₂) group onto the pyrazole scaffold gives rise to the class of nitro-pyrazoles, which possess unique chemical characteristics and have garnered significant interest in various fields of research. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrazole ring, affecting its reactivity and potential applications.

Research into nitro-pyrazole chemistry is particularly prominent in the field of energetic materials. guidechem.comnih.gov The presence of multiple nitrogen atoms and the nitro group contributes to high heats of formation and the potential for rapid energy release, making them candidates for use in explosives and propellants. guidechem.comnih.gov For instance, compounds like 3,4-dinitropyrazole (DNP) are synthesized from 3-nitro-1H-pyrazole and are subjects of ongoing investigation. guidechem.com

The synthesis of nitro-pyrazoles typically involves the nitration of a pyrazole precursor. guidechem.comnih.gov The position of the nitro group on the pyrazole ring is crucial in determining the compound's properties and can be controlled through various synthetic strategies, including direct nitration or rearrangement reactions. guidechem.comnih.gov For example, 3-nitro-1H-pyrazole can be synthesized through the rearrangement of N-nitropyrazole. guidechem.com

Table 2: Key Areas of Research for Nitro-Pyrazoles

| Research Area | Application/Focus |

| Energetic Materials | Development of novel explosives and propellants |

| Synthetic Intermediates | Building blocks for more complex molecules |

| Medicinal Chemistry | Exploration of potential therapeutic activities |

Contextualization of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole within Pyrazole Scaffold Research

Despite the broad and extensive research into pyrazole and nitro-pyrazole derivatives, a thorough search of contemporary scientific literature and chemical databases reveals a significant lack of specific information on This compound . There are no readily available research articles, patents, or detailed experimental data focusing on the synthesis, properties, or applications of this particular compound.

The synthesis of this molecule would likely involve the N-alkylation of 3-nitro-1H-pyrazole with a 3-phenoxypropyl halide. The starting material, 3-nitro-1H-pyrazole, is a known compound used as an intermediate in the synthesis of other molecules, particularly energetic materials. guidechem.comchemicalbook.comnih.govchemsrc.comnist.govnist.goved.ac.ukgoogle.com

Given the absence of specific research, the potential properties and applications of this compound can only be hypothesized based on the constituent chemical moieties. The presence of the 3-nitropyrazole core suggests a potential for investigation within the field of energetic materials or as a synthetic intermediate. The phenoxypropyl substituent would significantly increase the molecule's lipophilicity and introduce additional conformational flexibility, which could be of interest in medicinal chemistry for exploring interactions with biological targets.

However, without dedicated scientific studies, any discussion of its specific research relevance remains speculative. The lack of published data underscores the vastness of chemical space and the fact that countless potential compounds have yet to be synthesized and characterized. Future research may yet uncover unique properties and applications for this compound, placing it within the broader context of ongoing pyrazole scaffold research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-(3-phenoxypropyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-15(17)12-7-9-14(13-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYBSGFYRHLFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Nitro 1 3 Phenoxypropyl 1h Pyrazole and Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing pyrazole-containing compounds. Several reliable and versatile methods have been developed over the years, with cyclocondensation and cycloaddition reactions being the most prominent.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent one of the most fundamental and widely used methods for constructing the pyrazole ring. mdpi.comnih.gov This approach typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov The reaction proceeds through a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole ring. For the synthesis of 1-substituted pyrazoles, a monosubstituted hydrazine is employed. A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers. mdpi.comnih.gov However, by carefully selecting the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound, a degree of regioselectivity can be achieved. nih.gov

| Precursor Type | Hydrazine Derivative | Key Features |

| 1,3-Diketones | Monosubstituted Hydrazines | A straightforward and rapid method, though it can lead to a mixture of regioisomers. mdpi.comnih.gov |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Initially forms pyrazolines, which are then oxidized to pyrazoles. nih.govnih.gov |

| α,β-Ethylenic Ketones with a Leaving Group | Hydrazine Derivatives | Leads to the formation of pyrazolines, followed by the elimination of the leaving group to yield the desired pyrazoles. mdpi.com |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazole rings, offering a high degree of regioselectivity. nih.govrsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, which is typically an alkyne or an alkene. nih.govresearchgate.net

Nitrile imines, often generated in situ from hydrazonoyl halides, react readily with alkynes to afford highly substituted pyrazoles. nih.gov The regioselectivity of this reaction is a key advantage, allowing for the controlled synthesis of specific pyrazole isomers. nih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to overcome issues related to alkyne preparation and regioselectivity. nih.gov Similarly, diazo compounds can react with alkynes or their equivalents to produce pyrazoles. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Key Features |

| Nitrile Imines | Alkynes/Alkyne Surrogates | Offers high regioselectivity in the synthesis of polysubstituted pyrazoles. nih.govrsc.org |

| Diazo Compounds | Alkynes/Alkenes | A versatile method for accessing a variety of pyrazole derivatives. organic-chemistry.org |

Strategies for N-Substitution of Pyrazoles

The introduction of a substituent at the N1 position of the pyrazole ring is a critical step in the synthesis of compounds like 3-nitro-1-(3-phenoxypropyl)-1H-pyrazole. While the N-substituent can be introduced during the ring formation by using a substituted hydrazine, direct N-substitution of a pre-formed pyrazole ring is also a common and versatile strategy. nih.govacs.org

Direct N-alkylation of pyrazoles is a widely employed method. This typically involves the reaction of an N-unsubstituted pyrazole with an alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as pyrazoles can exist in two tautomeric forms, potentially leading to the formation of two different N-substituted isomers. However, for symmetrical pyrazoles, this is not a concern.

Recent advancements have also focused on developing methods that utilize primary amines directly as the source of the N-substituent, bypassing the often hazardous and difficult-to-handle hydrazine derivatives. nih.govacs.org These methods offer a more direct and potentially safer route to a wide variety of N-substituted pyrazoles. nih.gov

Nitration of Pyrazole Scaffolds

The introduction of a nitro group onto the pyrazole ring is a key transformation in the synthesis of nitro-pyrazole derivatives. This is typically achieved through electrophilic nitration, a reaction that requires careful control to achieve the desired regioselectivity.

Regioselective Nitration Techniques at the Pyrazole Ring

The direct nitration of the pyrazole ring is a common method for introducing a nitro group. The position of nitration is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. mdpi.com The regioselectivity of the nitration of N-substituted pyrazoles is often directed to the 4-position due to the directing effects of the ring nitrogen atoms. However, steric hindrance from bulky substituents at the N1 position can influence the site of nitration. For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) leads to nitration at the 4-position. mdpi.com The use of fuming nitric acid can lead to nitration on both the pyrazole ring and an attached phenyl group. mdpi.com

Rearrangement Reactions of N-Nitropyrazoles to C-Nitropyrazoles

An alternative and often highly regioselective method for the synthesis of C-nitropyrazoles involves the rearrangement of N-nitropyrazoles. nih.govguidechem.com This two-step process begins with the nitration of pyrazole to form an N-nitropyrazole intermediate. nih.gov This intermediate is then subjected to thermal rearrangement to yield a C-nitropyrazole. nih.govchemicalbook.com

| Starting Material | Reagents | Product | Key Features |

| Pyrazole | Nitric Acid/Acetic Anhydride | N-Nitropyrazole | First step in the two-step synthesis of 3-nitropyrazole. nih.gov |

| N-Nitropyrazole | Heat (in high-boiling solvent) | 3-Nitropyrazole | Thermal rearrangement provides regioselective access to the 3-nitro isomer. nih.govchemicalbook.comacs.org |

| Pyrazole | Fuming Nitric Acid/Fuming Sulfuric Acid | 4-Nitropyrazole | A one-pot, two-step method for direct synthesis of the 4-nitro isomer. guidechem.com |

Multi-Component Reactions (MCRs) for Pyrazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. mdpi.combeilstein-journals.org This approach is celebrated for its operational simplicity, time and energy savings, and high atom economy, making it a powerful tool in medicinal and pharmaceutical chemistry for generating complex molecules like pyrazole derivatives. mdpi.comnih.gov

The synthesis of pyrazoles via MCRs often involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine derivative. beilstein-journals.org For instance, a common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. mdpi.combeilstein-journals.org Variations of this strategy are numerous, allowing for the creation of a diverse library of substituted pyrazoles. For example, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield complex pyrazol-3-one derivatives. mdpi.com

Another notable MCR approach is the titanium-mediated multicomponent oxidative coupling of alkynes, nitriles, and Ti imido complexes. This modular method is particularly significant as it circumvents the need for potentially hazardous hydrazine reagents by forming the crucial N-N bond in the final oxidation step. nih.govresearchgate.net

The versatility of MCRs allows for the synthesis of a wide array of pyrazole analogues, including fused systems like pyrano[2,3-c]pyrazoles, which can be assembled through four-component reactions of aromatic aldehydes, malononitrile, an active methylene (B1212753) compound, and hydrazine hydrate. mdpi.combeilstein-journals.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Three-component | Aldehydes, Malononitrile, Hydrazines | Various catalysts (e.g., sodium acetate) | Substituted Pyrazoles | Good to Excellent | mdpi.combeilstein-journals.org |

| Four-component | Aromatic Aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine Hydrate | Graphene oxide, aqueous medium, ultrasound | Pyrano[2,3-c]pyrazoles | 84-94% | mdpi.com |

| Three-component | Alkynes, Nitriles, Ti imido complexes | Oxidative coupling on Ti | Multisubstituted Pyrazoles | Variable | nih.govresearchgate.net |

| Three-component | Hydrazine Hydrate, Phenyl Isothiocyanate, Ethyl Acetoacetate | Iodine-mediated cyclization | Multi-substituted Aminopyrazoles | Variable | tandfonline.com |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. nih.govresearchgate.net These approaches focus on avoiding hazardous reagents, employing green solvents like water, utilizing renewable energy sources, and incorporating recyclable catalysts. nih.govthieme-connect.com The synthesis of pyrazoles has significantly benefited from these strategies, with methods such as microwave-assisted, ultrasound-assisted, and mechanochemical synthesis gaining prominence. thieme-connect.comrsc.orgthieme-connect.com These techniques offer advantages like accelerated reaction rates, higher yields, milder conditions, and reduced solvent usage. ijpsjournal.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a widely used green chemistry technique that dramatically accelerates organic reactions. rsc.org In pyrazole synthesis, microwave assistance can significantly reduce reaction times from hours to mere minutes while often improving product yields. ijpsjournal.comnih.gov This method has been successfully applied to various pyrazole syntheses, including the condensation of chalcones with hydrazine hydrate and the reaction of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.trnih.govmdpi.com

The process typically involves subjecting the reaction mixture to microwave irradiation at a specific power and temperature, often in a solvent-free setting or using an environmentally benign solvent like water or ethanol. mdpi.comnih.govdergipark.org.tr For instance, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved with yields of 82-96% in just 4 minutes under microwave irradiation at 100 W and 70°C. dergipark.org.tr This high efficiency and operational simplicity make microwave-assisted synthesis a highly attractive green alternative to conventional heating methods. rsc.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Enones, Semicarbazide Hydrochloride | 100 W, 70°C, Methanol/Water | 4 min | 82-96% | dergipark.org.tr |

| Tosylhydrazones of α,β-unsaturated carbonyls | Solvent-free, Catalytic | Short | High | nih.gov |

| Dibenzalacetones, Phenylhydrazines | 100 W, 75°C, Ethanol | 30 min | Good | mdpi.com |

| 1,3-Dione, N,N-dimethylformamide dimethyl acetal, Amines | 115–140°C, Water | 9-10 min | 78-90% | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonication, provides an alternative energy source for chemical reactions, promoting synthesis through acoustic cavitation. This technique is valued for processes requiring milder conditions than microwave heating. rsc.org Ultrasound-assisted synthesis of pyrazoles has been shown to enhance reaction rates and yields compared to conventional methods. arabjchem.orgasianpubs.org

This method has been employed for synthesizing various pyrazole derivatives, including pyrazolyl thioureas and 1,5-disubstituted pyrazoles. arabjchem.orgasianpubs.org For example, 1,5-disubstituted pyrazoles were synthesized from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) under ultrasound irradiation at 60°C, with reaction times of 75-90 minutes and high yields. asianpubs.org The green credentials of this method are further enhanced when conducted in aqueous media, as demonstrated in the ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles, which proceeds in just 2-6 minutes at room temperature. mdpi.com The use of sonication can be particularly beneficial for synthesizing pyrazoline-based compounds, as shown in a green one-pot, two-step methodology. nih.gov

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Cyanoester, Phenyl Hydrazine | 60°C, Cu(I) catalyst | 75-90 min | High | asianpubs.org |

| 4-R-benzoyl isothiocyanates, Aminopyrazoles | Acetonitrile, Sonication | Rapid | Not specified | arabjchem.org |

| Aromatic Aldehydes, Malononitrile, Ester, Hydrazine Hydrate | Aqueous medium, Graphene oxide | 2-6 min | 84-94% | mdpi.com |

| Chalcones, Hydrazine/Hydroxylamine | Sonication | Not specified | Potent | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that initiates reactions through mechanical force. rsc.orgthieme-connect.com This method is highly sustainable as it often eliminates the need for solvents, reduces waste, and can shorten reaction times. thieme-connect.comthieme-connect.com

The synthesis of pyrazoles from chalcones and hydrazines is a prime example of a successful mechanochemical approach. In this process, the reactants are vibrated at high frequency in a metal jar with stainless steel balls. thieme-connect.comthieme-connect.com An oxidant is then added, and the process is repeated. This method avoids the use of solvents and often results in higher yields and shorter reaction times compared to conventional solution-based experiments. thieme-connect.com The workup is typically straightforward, involving simple dispersion in water and filtration. thieme-connect.comthieme-connect.com Although less frequently employed than microwave or ultrasound techniques, mechanochemistry offers distinct advantages in sustainability for pyrazole synthesis. rsc.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone derivative, Hydrazine | Ball milling, Na₂S₂O₈ or Ce(NH₄)₂(NO₃)₆ as oxidant | 30 min per step | Improved yields over solvent methods | thieme-connect.comthieme-connect.com |

Chemical Reactivity and Transformation Pathways of 3 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, while aromatic, is a π-excessive heterocycle. However, the presence of a strongly deactivating nitro group at the 3-position significantly influences its reactivity towards electrophiles. Electrophilic aromatic substitution (SEAr) on the pyrazole nucleus is a well-established reaction, and in the case of 3-nitropyrazole derivatives, the regioselectivity is a key consideration. libretexts.org

The combined electronic effects of the pyrazole nitrogen atoms and the deactivating nitro group generally direct incoming electrophiles to the C-4 position. The N-1 and N-2 lone pairs can stabilize the sigma complex formed upon attack at C-4, while the nitro group at C-3 sterically and electronically disfavors substitution at the adjacent C-4 and C-5 positions.

A common electrophilic substitution reaction is nitration. masterorganicchemistry.com Treatment of N-substituted pyrazoles with a mixture of nitric acid and sulfuric acid typically introduces a second nitro group at the C-4 position. masterorganicchemistry.com For 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, this would lead to the formation of 3,4-Dinitro-1-(3-phenoxypropyl)-1H-pyrazole. Other electrophilic substitution reactions such as halogenation and sulfonation are also anticipated to occur at the C-4 position, driven by the same electronic factors. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 3,4-Dinitro-1-(3-phenoxypropyl)-1H-pyrazole |

| Bromination | Br2, Lewis Acid (e.g., FeBr3) | 4-Bromo-3-nitro-1-(3-phenoxypropyl)-1H-pyrazole |

| Sulfonation | Fuming H2SO4 (SO3) | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions Influenced by the Nitro Group

The electron-withdrawing nature of the nitro group at the C-3 position renders the pyrazole ring susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), where a potent nucleophile can displace a suitable leaving group. masterorganicchemistry.com In the case of this compound, the nitro group itself can act as the leaving group, particularly when the pyrazole ring is further activated by other electron-withdrawing substituents or under forcing reaction conditions. acs.org

The feasibility of displacing the nitro group is enhanced by the stability of the resulting Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the remaining ring atoms and substituents. nih.govnih.gov A variety of nucleophiles can be employed in such reactions. For instance, reaction with strong nucleophiles like alkoxides (e.g., sodium methoxide) could potentially lead to the substitution of the nitro group with a methoxy (B1213986) group, yielding 3-Methoxy-1-(3-phenoxypropyl)-1H-pyrazole. Similarly, amines and thiols can also act as effective nucleophiles.

| Nucleophile | Reagents and Conditions | Potential Product |

|---|---|---|

| Methoxide | CH3ONa, CH3OH, heat | 3-Methoxy-1-(3-phenoxypropyl)-1H-pyrazole |

| Ammonia | NH3 (aq. or alcoholic), heat, pressure | 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine |

| Thiophenoxide | C6H5SNa, DMF | 3-(Phenylthio)-1-(3-phenoxypropyl)-1H-pyrazole |

Transformations Involving the Phenoxypropyl Side Chain

The phenoxypropyl side chain offers additional sites for chemical modification, independent of the pyrazole ring's reactivity. The ether linkage and the terminal phenyl group are the primary loci for these transformations.

One of the most common reactions of ethers is their cleavage under strongly acidic conditions. wikipedia.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ether bond. libretexts.orglibretexts.orgyoutube.com The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the specific conditions and the relative stability of potential carbocation intermediates, the cleavage could occur at either the propyl-oxygen bond or the phenyl-oxygen bond, though cleavage of the alkyl-oxygen bond is generally favored in aryl alkyl ethers. libretexts.org

The terminal phenyl group can also undergo electrophilic aromatic substitution. The phenoxy group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the ether linkage on the terminal phenyl ring. libretexts.org

Furthermore, the propyl chain itself can be a target for functionalization, for instance, through radical halogenation, although this is generally less selective.

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Ether Cleavage | Excess HBr, heat | 3-Nitro-1-(3-bromopropyl)-1H-pyrazole and Phenol |

| Nitration of Phenyl Ring | HNO3/H2SO4, low temp. | 3-Nitro-1-(3-(4-nitrophenoxy)propyl)-1H-pyrazole and 2-nitro isomer |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Potential for oxidation of the propyl chain or phenyl ring |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of strong acids or bases. Nitropyrazoles, in general, are known to be relatively stable compounds. However, the presence of the nitro group can make them susceptible to certain degradation pathways.

Thermal decomposition of nitropyrazoles has been studied, particularly in the context of energetic materials. utb.czbohrium.comacs.orgnih.govresearchgate.net The decomposition often initiates with the cleavage of the C-NO2 bond. utb.cz For this compound, elevated temperatures could lead to the loss of the nitro group and subsequent decomposition of the pyrazole ring.

The ether linkage in the side chain can be susceptible to autoxidation in the presence of oxygen, a process that can be accelerated by light and heat, leading to the formation of hydroperoxides. rsc.orgyoutube.com This could represent a long-term degradation pathway upon storage.

Hydrolytic stability is another important consideration. While the pyrazole ring itself is generally stable to hydrolysis, the ether linkage could potentially undergo slow hydrolysis under strongly acidic or basic conditions, although this is typically a slow process for diaryl and alkyl aryl ethers. nih.gov

Photolytic degradation could also occur, especially given the presence of the nitroaromatic chromophore, which can absorb UV light and undergo photochemical reactions. researchgate.net

| Condition | Potential Degradation Pathway | Primary Degradation Products |

|---|---|---|

| Thermal Stress | Cleavage of C-NO2 bond, ring fragmentation | Nitrogen oxides, smaller organic fragments |

| Strong Acid | Ether cleavage | 3-Nitro-1-(3-halopropyl)-1H-pyrazole, Phenol |

| UV Radiation | Photochemical rearrangement or cleavage | Complex mixture of photoproducts |

| Oxidative Stress | Oxidation of the alkyl chain or aromatic rings | Carbonyl compounds, phenols, ring-opened products |

Spectroscopic and Advanced Analytical Characterization of 3 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H NMR, ¹³C NMR, or ¹⁹F NMR) for 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole has been found in the searched literature.

¹H NMR Spectroscopy

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available.

¹³C NMR Spectroscopy

The characteristic chemical shifts for the carbon atoms within the pyrazole (B372694) ring, the phenoxy group, and the propyl linker of this compound have not been reported.

Infrared (IR) Spectroscopy

No IR spectrum detailing the characteristic vibrational frequencies (e.g., for C-H, C=C, C-N, N-O, and C-O bonds) of this compound is available.

Mass Spectrometry (MS)

There are no published mass spectra for this compound, and therefore, its molecular ion peak and fragmentation pattern have not been documented.

Elemental Analysis

The experimentally determined elemental composition (percentage of Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound, which would confirm its empirical formula, has not been reported.

X-ray Diffraction (XRD) and Crystallographic Studies

For a novel compound like this compound, single-crystal XRD would be the definitive method to confirm its molecular structure and study its solid-state conformation. The data obtained would include the crystal system, space group, and unit cell dimensions. These parameters define the basic geometry of the crystal lattice. Furthermore, the analysis would reveal the precise coordinates of each atom in the molecule, allowing for the determination of intramolecular bond distances and angles, as well as intermolecular interactions such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1337.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystallographic data for this specific compound could be found.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of a synthesized compound. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The purity of a sample is assessed by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities. The area under the main peak relative to the total area of all peaks is used to quantify the purity of the compound, often expressed as a percentage. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for identification purposes.

Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Hypothetical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | 5.8 min |

| Purity | >99% (based on peak area) |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published HPLC data for this specific compound could be found.

Theoretical and Computational Investigations of 3 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for predicting the molecular and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT offers a balance of computational efficiency and accuracy, making it a standard tool for analyzing the electronic structure of such organic compounds. eurasianjournals.com These calculations provide deep insights into the molecule's geometry, stability, and reactivity.

Electronic Structure Analysis (HOMO-LUMO)

The electronic character of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is defined by the interplay of its constituent functional groups. The pyrazole ring is an electron-rich aromatic system. The nitro group at the C3 position acts as a strong electron-withdrawing group, which significantly influences the electronic distribution across the pyrazole ring. Conversely, the 1-position is substituted with a phenoxypropyl group, which can exhibit more flexible electronic effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. acrhem.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenoxy and pyrazole rings. The LUMO is anticipated to be localized on the nitropyrazole moiety, a consequence of the strong electron-accepting nature of the nitro group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. Studies on analogous nitropyrazole compounds support these predictions. acrhem.orgresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Nitropyrazole (Theoretical) | -8.12 | -3.15 | 4.97 |

| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline (Theoretical) | -6.01 | -2.54 | 3.47 |

This table presents theoretical DFT data for structurally related nitropyrazole derivatives to provide context for the expected electronic properties of this compound.

Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov For this compound, the pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic heterocycle. The nitro group attached to the C3 position will also tend to be coplanar with the pyrazole ring to maximize electronic conjugation, although slight twisting can occur due to steric hindrance or crystal packing forces. rsc.org

The 3-phenoxypropyl substituent at the N1 position introduces significant conformational flexibility. The propyl chain allows for rotation around the C-C and C-O single bonds, leading to various possible conformers. The final optimized geometry will represent a balance between electronic effects (conjugation) and steric factors. Theoretical calculations on similar 1-substituted pyrazoles provide insight into the expected bond lengths and angles. researchgate.net

| Parameter | Typical Value (from related structures) | Description |

|---|---|---|

| N1-N2 Bond Length | ~1.36 Å | Bond within the pyrazole ring. |

| C3-N (Nitro) Bond Length | ~1.45 Å | Bond connecting the nitro group to the pyrazole ring. |

| N1-C (Propyl) Bond Length | ~1.47 Å | Bond connecting the propyl substituent to the pyrazole ring. |

| Pyrazole Ring Dihedral Angles | Close to 0° or 180° | Indicating the planarity of the heterocyclic ring. |

This table provides representative geometric parameters based on computational studies of analogous nitropyrazole compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Regions (Red/Yellow): The most negative potential is anticipated to be localized around the oxygen atoms of the nitro group, making them primary sites for electrophilic attack and hydrogen bond acceptance. The oxygen atom of the phenoxy group will also exhibit a region of negative potential.

Positive Regions (Blue): Regions of positive potential are expected around the hydrogen atoms of the pyrazole ring, indicating their susceptibility to nucleophilic attack.

Neutral Regions (Green): The phenyl ring and the propyl chain will likely show relatively neutral potential, characteristic of nonpolar hydrocarbon regions.

This distribution of electrostatic potential is crucial for understanding how the molecule interacts with other molecules, including solvents, reagents, or biological receptors.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. eurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. eurasianjournals.comuomustansiriyah.edu.iq

An MD simulation of this compound would be particularly insightful for understanding the dynamics of the flexible phenoxypropyl chain. Such simulations can explore the accessible conformational space of this chain, revealing preferred orientations and the timescales of transitions between different conformations. eurasianjournals.com Furthermore, simulations in an aqueous solution could model the solvation of the molecule, showing how water molecules arrange around the polar nitro group and the nonpolar phenyl and propyl moieties. This information is vital for predicting the molecule's solubility and its behavior in biological systems. nih.gov

Intermolecular Interactions and Binding Site Analysis

The structure of this compound allows for a variety of intermolecular interactions that are critical for its physical properties and its potential to bind to biological targets. cambridgemedchemconsulting.com

Hydrogen Bonding: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, capable of interacting with hydrogen bond donors from other molecules.

π-π Stacking: The presence of two aromatic systems, the pyrazole and the phenyl rings, allows for π-π stacking interactions, which can contribute to the stability of crystal structures or binding to aromatic residues in a protein active site. rsc.org

van der Waals Forces: The nonpolar propyl chain and phenyl ring will engage in weaker, non-specific van der Waals interactions. nih.gov

In the context of drug design, a binding site analysis would suggest how this molecule might interact with a hypothetical protein target. The phenoxypropyl group could fit into a hydrophobic pocket, while the nitropyrazole moiety could be positioned to form specific hydrogen bonds with polar amino acid residues at the binding site. The conformational flexibility of the propyl linker would allow the molecule to adopt an optimal orientation to maximize these favorable interactions. nih.govnih.gov

Reaction Mechanism Studies (e.g., Molecular Electron Density Theory)

Understanding the reactivity of this compound can be achieved through theoretical studies of reaction mechanisms. Molecular Electron Density Theory (MEDT) is a modern approach that analyzes changes in electron density to explain the feasibility and pathways of chemical reactions. nih.gov

Based on the chemistry of related compounds, nitropyrazoles are known to participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the nitro group. researchgate.net The pyrazole ring is generally susceptible to electrophilic attack at the C4 position, while the C3 and C5 positions are more prone to nucleophilic attack, an effect that is enhanced by the presence of the electron-withdrawing nitro group at C3. nih.govyoutube.com A MEDT study could model the reaction of this compound with a nucleophile, detailing the energetic profile of the reaction pathway and characterizing the transition states involved. This would provide a fundamental understanding of its chemical reactivity at an electronic level. nih.gov

Advanced Research Applications and Future Directions for 3 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Utility as Synthetic Intermediates for Complex Molecular Architectures

The structure of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is intrinsically suited for its role as a versatile synthetic intermediate. The primary reactive site is the nitro group at the C3 position of the pyrazole (B372694) ring. A key synthetic transformation is the reduction of this nitro group to form 3-Amino-1-(3-phenoxypropyl)-1H-pyrazole. This reaction is a common and efficient method for producing aminopyrazoles, which are highly valuable building blocks in medicinal chemistry and materials science. ontosight.airesearchgate.nettandfonline.com

The resulting amino group is a potent nucleophile and a versatile functional handle. It can participate in a wide array of chemical reactions, including amide bond formation, diazotization, and the construction of new heterocyclic rings. nih.gov For instance, 3-aminopyrazoles are well-established precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles recognized as a "privileged scaffold" in drug discovery due to their frequent appearance in biologically active compounds. mdpi.com

By leveraging the reactivity of the amino-derivatized scaffold, chemists can construct large libraries of complex molecules. These new molecular architectures could be screened for a range of biological activities, including potential anticancer, anti-inflammatory, or anti-infective properties. researchgate.nettandfonline.comnih.gov The phenoxypropyl chain further enhances this utility by providing a non-polar, flexible tail that can be modified to fine-tune the solubility, lipophilicity, and binding characteristics of the final compounds.

Exploration in Materials Science Applications (e.g., Dyes, Energetic Materials)

The chemical features of this compound also suggest its potential application in the field of materials science, particularly as a precursor to energetic materials and novel dyes.

Energetic Materials

Nitrated pyrazole derivatives are a significant class of energetic materials, valued for their high density, thermal stability, and substantial positive heats of formation. nih.govsemanticscholar.org The pyrazole ring itself is an energy-rich heterocyclic system, and the presence of one or more nitro groups (explosophores) can greatly enhance its energetic properties. nih.govsemanticscholar.org While this compound itself has not been characterized as an energetic material, its core structure is analogous to other well-studied nitropyrazoles. By introducing additional nitro groups or other energetic functionalities, this molecule could serve as a backbone for new, advanced energetic compounds. nih.govrsc.org The table below provides a comparison of the calculated energetic properties of several known nitropyrazole-based compounds, illustrating the potential of this chemical class.

Comparative Energetic Properties of Selected Nitroaromatic and Nitropyrazole Compounds

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| TNT (Trinitrotoluene) | 1.65 | 6.90 | 19.0 | nih.gov |

| RDX (Research Department Explosive) | 1.82 | 8.75 | 34.0 | rsc.org |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | nih.gov |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8.50 | 31.89 | mdpi.com |

Dyes

The synthesis of azo dyes from nitroaromatic compounds is a classic and robust area of industrial chemistry. nih.govresearchgate.net this compound is a suitable precursor for this application. The synthetic route would involve the initial reduction of the nitro group to an amine, as discussed previously. researchgate.net This resulting 3-aminopyrazole (B16455) derivative can then be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can subsequently be coupled with electron-rich aromatic compounds, such as phenols or anilines, to generate brightly colored azo dyes. ekb.eggoogle.com The extended conjugation system formed by the pyrazole ring, the azo linkage (-N=N-), and the coupling component acts as a chromophore, responsible for the absorption of visible light. The phenoxypropyl group could enhance the solubility of the dye in organic media or polymer matrices.

Development of Novel Methodologies for Derivatization

Future research can focus on developing novel methodologies for the chemical derivatization of this compound to create diverse compound libraries for screening.

Key potential derivatization strategies include:

Nitro Group Reduction: As the most versatile transformation, the reduction to 3-amino-1-(3-phenoxypropyl)-1H-pyrazole opens up a vast field of subsequent reactions. researchgate.nettandfonline.com

N-Functionalization of the Amino Group: The resulting primary amine can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of side chains, influencing the compound's steric and electronic properties. nih.gov

Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions), allowing for modification at the periphery of the molecule. While the pyrazole ring is deactivated by the nitro group, reactions under forcing conditions might still be possible.

Modification of the Propyl Linker: Although chemically less reactive, the three-carbon chain could potentially be modified, for instance, through hydroxylation followed by further functionalization.

These derivatization techniques, common in synthetic organic chemistry, would allow for systematic structural modifications to explore structure-activity relationships (SAR) in various applications. libretexts.org

Computational Design and Predictive Modeling for Analogue Discovery

Computational chemistry offers powerful tools for accelerating research into molecules like this compound, even before extensive laboratory synthesis is undertaken. These in silico methods can predict properties, guide synthetic efforts, and aid in the discovery of novel analogues.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. aip.orgscientific.net For this compound and its potential derivatives, DFT can be employed to calculate key parameters relevant to both materials science and medicinal chemistry. nih.govenergetic-materials.org.cn

Properties Calculable via DFT for Pyrazole Derivatives

| Property | Relevance | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, angles, and conformation. | aip.org |

| Heat of Formation (HOF) | Crucial for predicting energetic performance. | energetic-materials.org.cn |

| Electronic Properties (HOMO-LUMO Gap) | Indicates chemical reactivity and electronic transitions. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic/nucleophilic attack. | aip.org |

| Theoretical Density | A key parameter for estimating detonation properties of energetic materials. | energetic-materials.org.cn |

Molecular Docking for Analogue Discovery

In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net Analogues of this compound could be computationally designed by modifying its structure, for example, by adding different substituents to the phenoxy ring. These virtual analogues can then be docked into the active site of a target protein (e.g., a protein kinase, which is a common target for pyrazole-containing drugs). nih.govmdpi.com The docking simulations provide a binding score, which helps to prioritize which analogues are most likely to be potent inhibitors and are therefore the most promising candidates for synthesis and biological testing. nih.govijpbs.com This predictive modeling approach can significantly reduce the time and cost associated with the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.